ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate
Overview
Description
Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoate esters It features a complex structure with an indene moiety, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring
Scientific Research Applications
Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to bind to their targets and induce changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and possibly this compound, may affect a wide range of biochemical pathways.
Result of Action
Based on the known activities of indole derivatives, this compound may have a broad spectrum of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Carbamoylation: The indene derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Coupling with Benzoic Acid Derivative: The final step involves coupling the carbamoyl-indene intermediate with ethyl 4-aminobenzoate under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form indanone derivatives.
Reduction: Reduction of the carbamoyl group can yield corresponding amines.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Indanone derivatives.
Reduction: Amines.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate: shares structural similarities with other benzoate esters and indene derivatives.
Indanone derivatives: These compounds also feature the indene moiety and are known for their biological activity.
Benzoate esters: Commonly used in various applications, including as preservatives and intermediates in organic synthesis.
Uniqueness
What sets this compound apart is its unique combination of the indene and benzoate structures, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and development in multiple fields.
Properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-18(22)14-7-9-16(10-8-14)20-19(23)21-17-11-6-13-4-3-5-15(13)12-17/h6-12H,2-5H2,1H3,(H2,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZUMNATVNKDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.